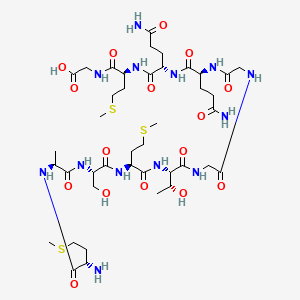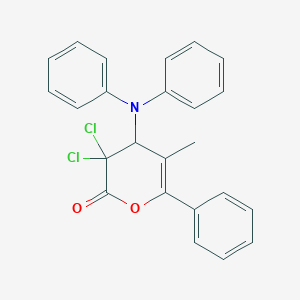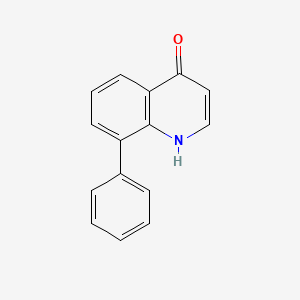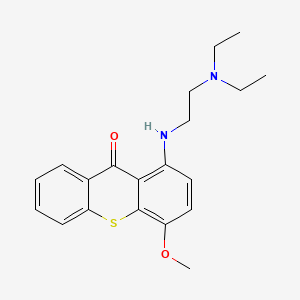
Thioxanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thioxanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-methoxy- is a chemical compound with the molecular formula C19H22N2OS. It is a derivative of thioxanthone, which is known for its applications in photochemistry and photophysics. This compound is characterized by the presence of a diethylaminoethyl group and a methoxy group attached to the thioxanthone core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thioxanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with thioxanthone as the core structure.
Introduction of Diethylaminoethyl Group: The diethylaminoethyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of thioxanthone with diethylaminoethyl chloride in the presence of a base such as sodium hydride.
Methoxylation: The methoxy group is introduced via methylation using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Thioxanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-methoxy- can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines or thiols; reactions are often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thioxanthone derivatives.
Substitution: Formation of substituted thioxanthone derivatives with different functional groups.
Applications De Recherche Scientifique
Thioxanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions, particularly in the synthesis of polymers and copolymers.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Studied for its potential use in drug delivery systems due to its ability to absorb light and generate reactive oxygen species.
Industry: Employed in the manufacturing of dyes and pigments due to its photophysical properties.
Mécanisme D'action
The mechanism of action of Thioxanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-methoxy- involves its ability to absorb light and generate reactive oxygen species. This photochemical property makes it useful as a photoinitiator and photosensitizer. The compound can interact with molecular targets such as DNA and proteins, leading to the generation of singlet oxygen and other reactive species that can induce cellular damage or initiate polymerization reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lucanthone: A thioxanthone derivative with similar photophysical properties, used as a radiation sensitizer.
Hycanthone: Another thioxanthone derivative, known for its use as an antischistosomal agent.
Thioxanthone: The parent compound, widely used in photochemistry and photophysics.
Uniqueness
Thioxanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-methoxy- is unique due to the presence of both the diethylaminoethyl and methoxy groups, which enhance its solubility and photophysical properties. This makes it particularly effective as a photoinitiator and photosensitizer compared to other thioxanthone derivatives.
Propriétés
Numéro CAS |
73909-11-2 |
|---|---|
Formule moléculaire |
C20H24N2O2S |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
1-[2-(diethylamino)ethylamino]-4-methoxythioxanthen-9-one |
InChI |
InChI=1S/C20H24N2O2S/c1-4-22(5-2)13-12-21-15-10-11-16(24-3)20-18(15)19(23)14-8-6-7-9-17(14)25-20/h6-11,21H,4-5,12-13H2,1-3H3 |
Clé InChI |
FMJDWWAXDFAUJH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC1=C2C(=C(C=C1)OC)SC3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Chlorophenyl)amino]cyclopentanecarboxylic acid](/img/structure/B14010541.png)





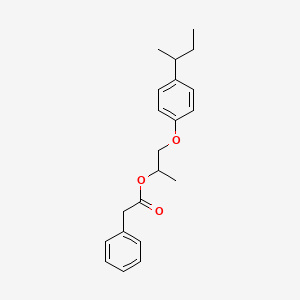
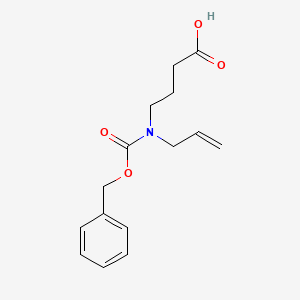
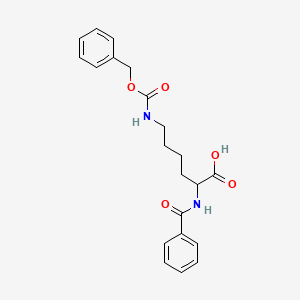
![O1-[(2-chloro-4-pyridyl)carbonyl]-4-methylbenzene-1-carbohydroximamide](/img/structure/B14010615.png)
